![molecular formula C16H13NO4 B2984720 2-[(4-Methoxyphenyl)methoxy]isoindole-1,3-dione CAS No. 2014-61-1](/img/structure/B2984720.png)

2-[(4-Methoxyphenyl)methoxy]isoindole-1,3-dione

説明

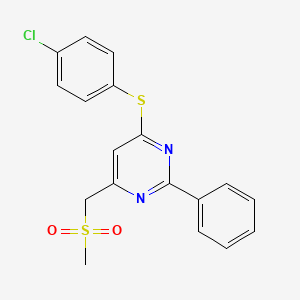

“2-[(4-Methoxyphenyl)methoxy]isoindole-1,3-dione” is a chemical compound with the linear formula C15H11NO3 . It is a derivative of isoindoline-1,3-dione, which is an important group of medicinal substances .

Molecular Structure Analysis

The structure of isoindoline-1,3-dione derivatives, including “this compound”, is confirmed by methods of elemental and spectral analysis such as FT–IR, H NMR, and MS .Physical And Chemical Properties Analysis

The compound has a molecular weight of 253.26 . Other physical and chemical properties such as density, boiling point, and melting point are not available in the resources I found.科学的研究の応用

Pharmacological Applications

Antipsychotic Potential

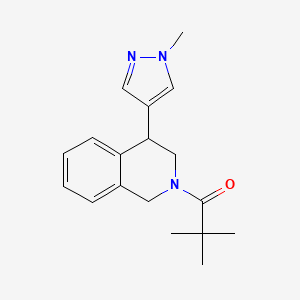

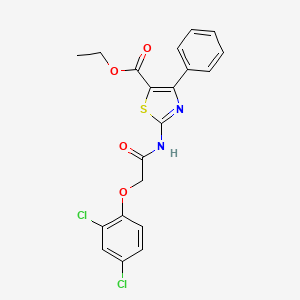

A study on derivatives of 4-methoxy-1H-isoindole-1,3(2H)-dione, including investigation into their phosphodiesterase 10A (PDE10A) inhibiting properties and serotonin receptor affinities, highlighted potential antipsychotic properties. The most potent compound identified demonstrated promising in vitro safety and potential for treating schizophrenia through behavioral models (Czopek et al., 2020).

Anti-inflammatory Activity

The synthesis of phthalimide derivatives and their evaluation in vivo for anti-inflammatory activities were explored, demonstrating the first report of anti-inflammatory properties of these compounds (Abdou et al., 2012).

Cancer Research

Methoxy-substituted 3-formyl-2-phenylindoles, derived from a similar molecular structure, were tested for their ability to inhibit tubulin polymerization, a key mechanism in cytostatic activity against cancer cells, demonstrating significant efficacy (Gastpar et al., 1998).

Chemical and Material Science Applications

Synthesis and Molecular Structure

The synthesis and characterization of similar isoindoline derivatives, such as 2-(4-ethoxyphenyl)isoindoline-1,3-dione, have been reported, providing insights into their molecular structure and potential applications in material science (Duru et al., 2018).

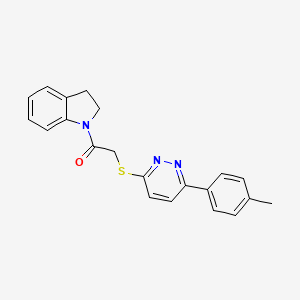

Organic Cathode Materials

Computational studies on isoindole-4,7-dione derivatives have been conducted to evaluate their suitability as organic cathode materials for Li-ion batteries. This work underscores the potential of these compounds in enhancing the performance of energy storage devices (Karlsson et al., 2012).

作用機序

Target of Action

The primary target of 2-((4-Methoxybenzyl)oxy)isoindoline-1,3-dione is the human dopamine receptor D2 . This receptor plays a crucial role in the dopaminergic system, which is involved in several neurological processes including mood, reward, addiction, and motor control .

Mode of Action

2-((4-Methoxybenzyl)oxy)isoindoline-1,3-dione interacts with the main amino acid residues at the allosteric binding site of the dopamine receptor D2 . This interaction influences the receptor’s activity, potentially modulating the dopaminergic system .

Biochemical Pathways

The compound’s interaction with the dopamine receptor D2 can affect the dopaminergic pathways. These pathways are involved in various neurological processes and disorders, including Parkinson’s disease and schizophrenia .

Pharmacokinetics

In silico analysis suggests that isoindolines, a family of compounds to which this compound belongs, have good pharmacokinetic parameters . These properties can impact the compound’s bioavailability, determining how much of the compound reaches its target.

Result of Action

将来の方向性

特性

IUPAC Name |

2-[(4-methoxyphenyl)methoxy]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO4/c1-20-12-8-6-11(7-9-12)10-21-17-15(18)13-4-2-3-5-14(13)16(17)19/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKVUKOYOPFEIBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CON2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2984640.png)

![2-[3-(Dimethylamino)-2-hydroxypropoxy]aniline](/img/structure/B2984642.png)

![4-(2-ethylbutanoyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide](/img/structure/B2984643.png)

![N-(2-methoxybenzyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2984644.png)

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)propionamide](/img/structure/B2984645.png)

![2,2,2-trichloro-1-{4-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-1-methyl-1H-pyrrol-2-yl}ethan-1-one hydrobromide](/img/structure/B2984647.png)

![2-[2-(Dimethylamino)ethoxy]-3-methoxybenzaldehyde hydrochloride](/img/no-structure.png)